

Application Notes and Protocols for Investigating Drug Resistance Mechanisms Using Aptstat3-9R

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Compound of Interest		
Compound Name:	Aptstat3-9R	
Cat. No.:	B1150381	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in tumor progression and the development of resistance to chemotherapy. **Aptstat3-9R** is a novel cell-penetrating peptide specifically designed to inhibit STAT3 function. It comprises a STAT3-binding peptide (APTSTAT3) fused to a nine-arginine (9R) motif, which facilitates its entry into cells. By binding to STAT3, **Aptstat3-9R** effectively blocks its phosphorylation, a key step in its activation, thereby inhibiting downstream signaling pathways that promote cell survival, proliferation, and drug resistance.[1] These application notes provide detailed protocols for utilizing **Aptstat3-9R** to investigate and potentially overcome drug resistance in cancer cells.

Mechanism of Action

Aptstat3-9R exerts its anti-tumor and resistance-reversing effects by directly targeting the STAT3 signaling pathway. The constitutive activation of STAT3 is a common feature in many cancer types and is associated with resistance to various chemotherapeutic agents, including cisplatin and paclitaxel.

The proposed mechanism of action is as follows:



- Cellular Uptake: The 9R motif facilitates the penetration of Aptstat3-9R across the cell membrane.[1]
- STAT3 Binding: The APTSTAT3 peptide component binds with high affinity and specificity to the STAT3 protein.[1]
- Inhibition of Phosphorylation: This binding prevents the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a critical step for its activation.[1]
- Downstream Signaling Inhibition: By inhibiting STAT3 activation, Aptstat3-9R prevents its dimerization, nuclear translocation, and DNA binding.
- Modulation of Gene Expression: This leads to the downregulation of STAT3 target genes involved in cell survival (e.g., Bcl-xL, survivin) and proliferation (e.g., cyclin D1).[1]
- Reversal of Drug Resistance: By suppressing these pro-survival pathways, Aptstat3-9R can re-sensitize resistant cancer cells to the cytotoxic effects of chemotherapeutic drugs.

Data Presentation

In Vitro Efficacy of Aptstat3-9R

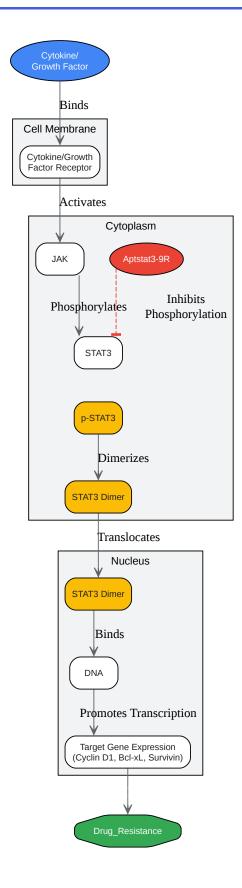
Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Lung Carcinoma	10 - 20	[1]
B16F1	Murine Melanoma	10 - 20	[1]
HepG2	Liver Carcinoma	10 - 20	[1]

In Vivo Efficacy of Aptstat3-9R

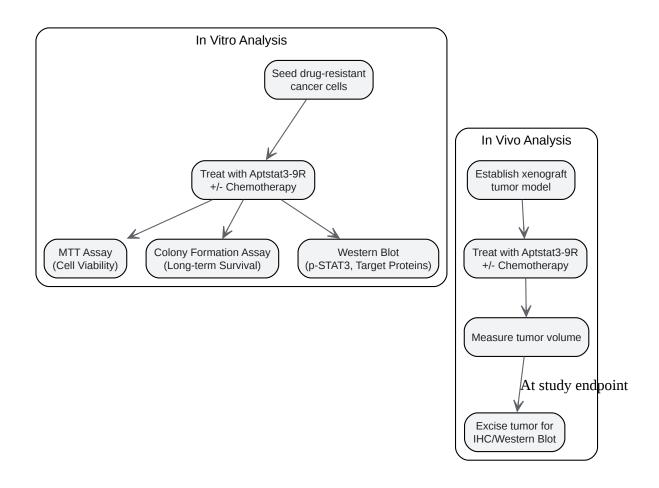
Cancer Model	Treatment	Dosage	Outcome	Reference
A549 Xenograft	Aptstat3-9R	8 mg/kg	Suppression of tumor growth	[1]

Signaling Pathway and Experimental Workflow Diagrams









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References

 1. A specific STAT3-binding peptide exerts antiproliferative effects and antitumor activity by inhibiting STAT3 phosphorylation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]







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